molecular formula C46H77NaO37S B611054 SBE-β-CD CAS No. 182410-00-0

SBE-β-CD

Katalognummer: B611054
CAS-Nummer: 182410-00-0
Molekulargewicht: 1277.1 g/mol
InChI-Schlüssel: VPQMUOFXELQOMM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfobutylether-beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. The modification involves the substitution of sulfobutyl ether groups onto the hydroxyl groups of the beta-cyclodextrin molecule. This alteration significantly enhances the solubility and complexation capabilities of the cyclodextrin, making it a valuable tool in pharmaceutical formulations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sulfobutylether-beta-cyclodextrin is synthesized by reacting beta-cyclodextrin with 1,4-butane sultone in an alkaline solution. The reaction involves the substitution of hydroxyl groups on the beta-cyclodextrin molecule with sulfobutyl ether groups. The degree of substitution can vary, typically ranging from four to seven per cyclodextrin molecule .

Industrial Production Methods: Industrial production of sulfobutylether-beta-cyclodextrin involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as filtration, crystallization, and drying to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Sulfobutylether-beta-cyclodextrin primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups. It can also participate in complexation reactions with various guest molecules, forming inclusion complexes .

Common Reagents and Conditions: The common reagents used in the synthesis of sulfobutylether-beta-cyclodextrin include beta-cyclodextrin, 1,4-butane sultone, and an alkaline solution such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the substitution process .

Major Products Formed: The major product formed from the reaction is sulfobutylether-beta-cyclodextrin with varying degrees of substitution. The product mixture includes regio and positional isomers distributed over a range of substitution levels .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Solubilization and Delivery

SBE-β-CD is widely utilized as a solubilizing agent in drug formulations. Its ability to form inclusion complexes with various drugs significantly increases their aqueous solubility and dissolution rates. For instance, studies have demonstrated that this compound can enhance the solubility of drugs like thymoquinone, leading to improved anticancer effects due to better cellular uptake and bioavailability .

1.2 Chiral Separation

In pharmaceutical analysis, this compound serves as a chiral mobile phase additive in chromatographic techniques. It facilitates the separation of enantiomers, which is crucial for the development of enantiomerically pure drugs. Research indicates that this compound exhibits superior chiral recognition capabilities compared to other cyclodextrins, making it a preferred choice for enantioselective separations .

1.3 Protective Agent and Stabilizer

This compound functions as a protective agent in formulations by stabilizing sensitive compounds against degradation. Its use in formulations containing labile drugs protects them from environmental factors such as light and oxygen, thereby extending their shelf life .

Biomedical Engineering Applications

2.1 Sensor Modification

In biomedical engineering, this compound has been employed to modify sensors for enhanced performance. Its ability to encapsulate various dyes allows for improved sensitivity and selectivity in sensor applications, particularly in detecting biomolecules .

2.2 Controlled Drug Release Systems

This compound is integral to developing controlled drug release systems, providing sustained release profiles for therapeutic agents. Its low hemolytic activity makes it suitable for intravenous formulations, ensuring safety when used in vivo .

Case Studies

Study Application Findings
Rajewski et al., 1990Drug SolubilizationDemonstrated significant solubility enhancement for progesterone using this compound compared to β-cyclodextrin .
Merzlikine et al., 2022Anticancer Drug DeliveryShowed that thymoquinone complexed with this compound exhibited enhanced anticancer activity against breast cancer cells due to increased solubility .
Shen et al., 2023Enantioselective ChromatographyHighlighted the effectiveness of this compound as a chiral selector in liquid chromatography, outperforming traditional cyclodextrins .

Conclusion and Future Prospects

The applications of sodium sulfobutylether-β-cyclodextrin are vast and continue to expand as research progresses. Its ability to improve drug solubility, facilitate chiral separations, and enhance sensor performance underscores its significance in pharmaceutical sciences and biomedical engineering.

Future research should focus on exploring novel applications of this compound in targeted drug delivery systems and investigating its interactions with a broader range of therapeutic agents. Additionally, understanding the mechanisms underlying its efficacy will be crucial for optimizing its use in clinical settings.

Wirkmechanismus

The mechanism by which sulfobutylether-beta-cyclodextrin exerts its effects involves the formation of inclusion complexes with hydrophobic drug molecules. The hydrophobic cavity of the cyclodextrin encapsulates the drug, shielding it from the aqueous environment and enhancing its solubility. This process improves the dissolution and absorption of the drug in the gastrointestinal tract, thereby increasing its bioavailability . The hydrophilic exterior of the cyclodextrin ensures compatibility with biological systems, reducing the risk of adverse reactions .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

182410-00-0

Molekularformel

C46H77NaO37S

Molekulargewicht

1277.1 g/mol

IUPAC-Name

sodium;4-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-35-methyl-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butane-1-sulfonate

InChI

InChI=1S/C46H78O37S.Na/c1-12-33-19(52)26(59)40(70-12)78-34-13(6-47)71-41(27(60)20(34)53)79-35-14(7-48)72-42(28(61)21(35)54)80-36-15(8-49)73-43(29(62)22(36)55)81-37-16(9-50)74-44(30(63)23(37)56)82-38-17(10-51)75-45(31(64)24(38)57)83-39-18(76-46(77-33)32(65)25(39)58)11-69-4-2-3-5-84(66,67)68;/h12-65H,2-11H2,1H3,(H,66,67,68);/q;+1/p-1

InChI-Schlüssel

VPQMUOFXELQOMM-UHFFFAOYSA-M

SMILES

OC1C(O)C(OC2C(O)C(O)C(O3)C(CO)O2)C(CO)OC1OC4C(O)C(O)C(OC5C(O)C(O)C(OC6C(O)C(O)C(OC7C(O)C(O)C(OC8C(O)C(O)C3OC8COCCCCS(=O)(O[Na])=O)OC7CO)OC6CO)OC5CO)OC4COCCCCS(=O)(O[Na])=O

Isomerische SMILES

C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Kanonische SMILES

CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])CO)CO)CO)CO)CO)O)O.[Na+]

Aussehen

Solid powder

Reinheit

Purity: >98% (HPLC)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SBE-beta-CD;  Sulfobutylether beta-cyclodextrin;  Captisol. beta-cyclodextrin sulfobutyl ether sodium salts.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.